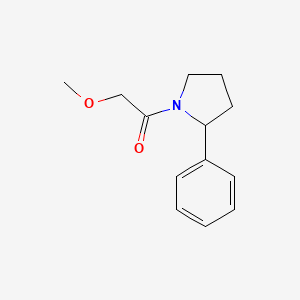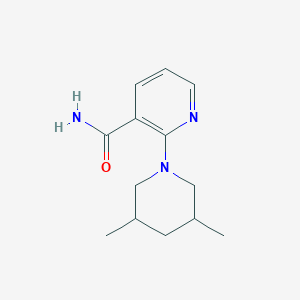
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anti-tumor agent. DMXAA was originally discovered as a cytokine inducer, but subsequent studies have shown that it has a range of other effects, including anti-angiogenic and anti-inflammatory properties. In
Wirkmechanismus
The exact mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokines, such as tumor necrosis factor-alpha (TNF-α). 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. By targeting both the tumor cells and the surrounding microenvironment, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has the potential to be an effective anti-cancer agent.
Biochemical and Physiological Effects:
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of cytokines, such as TNF-α, and the inhibition of angiogenesis. 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to activate the immune system, leading to the recruitment of immune cells to the site of the tumor. In addition, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory properties, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has several advantages for lab experiments, including its ability to induce cytokines and inhibit angiogenesis, which are important processes in cancer biology. 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to enhance the activity of other anti-cancer agents, making it a useful tool in combination therapy studies. However, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has limitations in terms of its toxicity and lack of efficacy in clinical trials, which may limit its usefulness as a cancer therapy.
Zukünftige Richtungen
For 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide include exploring its potential as a radiosensitizer, investigating its use in combination with other anti-cancer agents, and developing new formulations and delivery methods to improve its efficacy and reduce toxicity. In addition, further studies are needed to better understand the mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide and its potential as a tool for studying cancer biology.
Synthesemethoden
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-cyanopyridine with 3,5-dimethylpiperidine in the presence of a reducing agent, followed by further chemical modifications to form the final compound. The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide is complex and requires specialized equipment and expertise, but it has been successfully produced in both academic and industrial settings.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been extensively studied for its potential as an anti-tumor agent. In preclinical studies, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a range of cancer models, including lung, breast, and colon cancer. 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy. These promising results led to the initiation of clinical trials in humans, but unfortunately, these trials did not show significant anti-tumor activity and the development of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide as a cancer therapy was discontinued.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-6-10(2)8-16(7-9)13-11(12(14)17)4-3-5-15-13/h3-5,9-10H,6-8H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSDHPHUXZXISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=CC=N2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

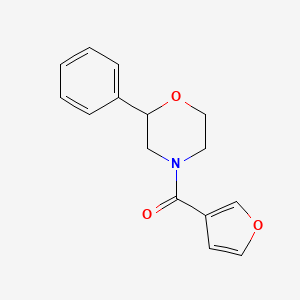
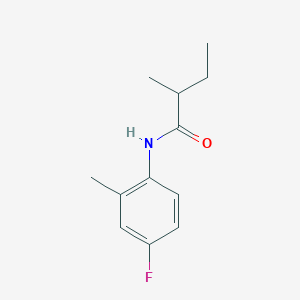
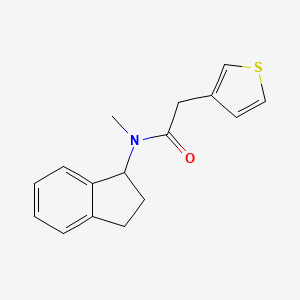
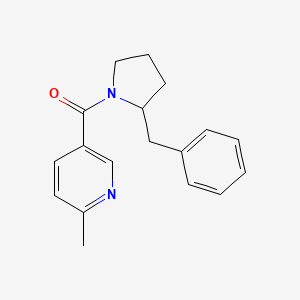
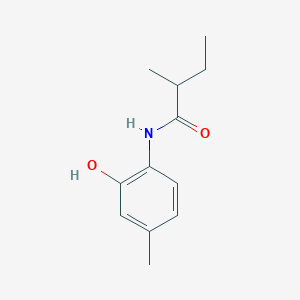
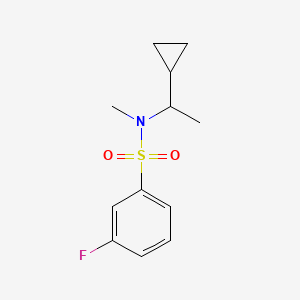
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
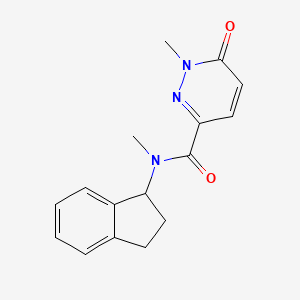
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
